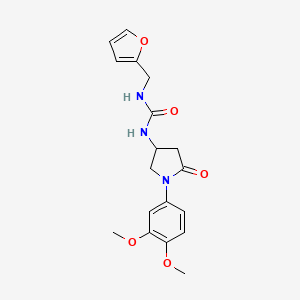
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H21N3O5 and its molecular weight is 359.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a pyrrolidinone core, a dimethoxyphenyl group, and a furan moiety. Its molecular formula is C19H22N2O4, with a molecular weight of 342.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4 |
| Molecular Weight | 342.39 g/mol |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The urea moiety is thought to facilitate binding to these targets, modulating their activity and leading to downstream effects.
Anticancer Activity
Research has indicated that derivatives of pyrrolidinone compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and liver cancers. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory potential. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.
Antimicrobial Properties
Some derivatives have shown promising antimicrobial activity against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in bacteria.
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the cytotoxic effects of similar pyrrolidinone derivatives on MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines. The results indicated that compounds with structural similarities exhibited IC50 values ranging from 10 to 50 µM, demonstrating moderate to high efficacy against these cancer types .
- Anti-inflammatory Activity : In a controlled experiment, the compound was administered to macrophages stimulated with lipopolysaccharides (LPS). The results showed a significant decrease in TNF-alpha and IL-6 production compared to untreated controls, highlighting its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : A series of tests conducted against Staphylococcus aureus and Escherichia coli revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating effective antimicrobial properties .
Propiedades
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-24-15-6-5-13(9-16(15)25-2)21-11-12(8-17(21)22)20-18(23)19-10-14-4-3-7-26-14/h3-7,9,12H,8,10-11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQAULHCAXVNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














